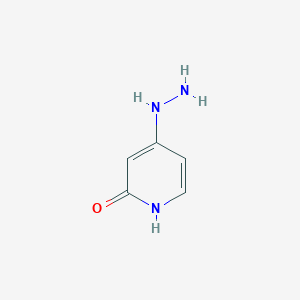

4-Hydrazinylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQHVQJVRZINSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544967 | |

| Record name | 4-Hydrazinylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106689-41-2 | |

| Record name | 4-Hydrazinylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Hydrazinylpyridin-2(1H)-one

Abstract

4-Hydrazinylpyridin-2(1H)-one (CAS No. 106689-41-2) is a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities.[1] Its unique bifunctional architecture, featuring a nucleophilic hydrazine moiety and a pyridinone scaffold capable of participating in crucial hydrogen bonding interactions, positions it as a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, including a validated synthesis pathway, physicochemical characteristics, spectroscopic profile, and core reactivity. Furthermore, we explore its strategic application as a pharmacophore in the design of targeted therapeutics, particularly protein kinase inhibitors, grounding the discussion in established principles of medicinal chemistry.

Introduction and Strategic Importance

The pyridin-2(1H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules exhibiting a wide range of biological activities.[2] Similarly, the hydrazine functional group and its derivatives, such as hydrazides and hydrazones, are recognized as powerful tools for generating compounds with diverse therapeutic applications, including antitumor and antimicrobial properties.[3]

This compound merges these two pharmacologically relevant motifs. The hydrazine group serves as a versatile chemical handle for elaboration, while the pyridinone ring provides a rigid core with defined hydrogen bond donor and acceptor sites that can engage with biological targets. This combination makes it an exceptionally useful starting material for generating libraries of compounds aimed at targets like protein kinases, where specific hydrogen bonding patterns with the enzyme's hinge region are critical for inhibitory activity.[4][5] This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their discovery programs.

Synthesis and Purification

The synthesis of this compound is most reliably achieved via a two-step sequence starting from the commercially available 4-hydroxypyridine. The overarching strategy involves the conversion of the hydroxyl group to a better leaving group (chloride), followed by nucleophilic aromatic substitution with hydrazine.

Synthetic Workflow

The workflow is designed to first activate the C4 position of the pyridinone ring towards nucleophilic attack, followed by the introduction of the key hydrazine functionality.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous chemical transformations.[6][7][8][9]

Step 1: Synthesis of 4-Chloropyridin-2(1H)-one (Intermediate)

-

Reagent Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Charge the flask with 4-hydroxypyridine (1.0 eq).

-

Chlorination: Cautiously add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.

-

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the pyridone's hydroxyl group into a chloride, which is an excellent leaving group for subsequent nucleophilic substitution.[10]

-

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, very carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and must be done with caution in a well-ventilated fume hood.

-

Isolation: Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until pH 7-8. The product often precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloropyridin-2(1H)-one.

Step 2: Synthesis of this compound (Final Product)

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 4-chloropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

-

Nucleophilic Substitution: Add an excess of hydrazine hydrate (N₂H₄·H₂O, ~5-10 eq) to the suspension.

-

Causality: Hydrazine is a potent nucleophile. An excess is used to ensure complete consumption of the starting material and to minimize the formation of di-substituted byproducts. The reaction proceeds via an SNAr mechanism.[9]

-

-

Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours. Monitor the disappearance of the starting material by TLC.

-

Isolation & Purification: Cool the reaction mixture. The product may precipitate upon cooling. If so, filter the solid, wash with a small amount of cold ethanol, and dry. If it remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in synthesis and for confirming its identity and purity.

Physicochemical Data

Quantitative experimental data such as melting point and solubility are not widely reported in public literature, however, key properties and storage information have been consolidated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 106689-41-2 | [1][11][12] |

| Molecular Formula | C₅H₇N₃O | [11][12] |

| Molecular Weight | 125.13 g/mol | [11] |

| Appearance | Expected to be a solid | [13] |

| Storage Conditions | Store at -20°C under inert (nitrogen) atmosphere | [1][11] |

| Calculated LogP | -0.3395 | [11] |

| Topological Polar Surface Area | 70.91 Ų | [11] |

The specified storage conditions are critically important.[1][11] They imply that the compound is likely sensitive to heat and oxidation, a known characteristic of many hydrazine-containing molecules which can undergo autoxidation.[2]

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Data (in DMSO-d₆):

| Feature | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / Comments |

| C=O | - | ~165 | Typical chemical shift for a pyridinone carbonyl. |

| C4-NH | ~8.0-8.5 (broad s, 1H) | - | Amine proton, likely exchangeable with D₂O. |

| NH₂ | ~4.5 (broad s, 2H) | - | Hydrazine protons, exchangeable with D₂O. |

| Pyridone NH | ~10.5-11.5 (broad s, 1H) | - | Amide proton, typically downfield and exchangeable. |

| C4 | - | ~150 | Carbon attached to the electron-donating hydrazine group. |

| C6-H | ~7.2-7.4 (d) | ~135-140 | Proton and carbon adjacent to the ring nitrogen. |

| C5-H | ~6.0-6.2 (dd) | ~95-100 | Proton and carbon between two electron-donating groups (NH, NH-NH₂). |

| C3-H | ~5.8-6.0 (d) | ~105-110 | Proton and carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy:

-

N-H Stretching: Expect multiple broad peaks in the 3200-3400 cm⁻¹ region, corresponding to the pyridone NH and the hydrazine NH₂ groups.

-

C=O Stretching: A strong, sharp absorption band around 1640-1660 cm⁻¹ is characteristic of the pyridinone carbonyl.

-

C=C/C=N Stretching: Peaks in the 1550-1620 cm⁻¹ region corresponding to the aromatic ring vibrations.

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 125.1 or 126.1, respectively, corresponding to the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic character of the terminal -NH₂ group of the hydrazine moiety.

-

Formation of Hydrazones: The primary amine of the hydrazine readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is fundamental to its use as a scaffold, allowing for the introduction of diverse substituents.[3]

-

Heterocycle Synthesis: The hydrazine group is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with β-dicarbonyl compounds can yield pyrazoles, a scaffold of immense importance in kinase inhibitor design.[4][8]

-

Oxidation/Stability: As noted, hydrazines are susceptible to oxidation.[2] Handling the compound under an inert atmosphere (nitrogen or argon) is crucial to prevent degradation and the formation of oxidative dimerization byproducts.[1][11] Storage should be in a freezer and away from oxidizing agents.[1][11][16]

Application in Drug Development: A Kinase Inhibitor Scaffold

The primary utility of this compound for drug development professionals lies in its ideal structure for designing protein kinase inhibitors. Most kinase inhibitors target the ATP-binding site, and a key interaction involves forming hydrogen bonds with the "hinge" region of the protein.

The this compound scaffold can be elaborated into a molecule that presents a perfect hydrogen bonding pattern to the kinase hinge, mimicking the adenine portion of ATP.

Caption: Conceptual diagram of the pyridinone core acting as a hinge-binder.

The pyridone's N-H group acts as a hydrogen bond donor, while the adjacent carbonyl (C=O) serves as a hydrogen bond acceptor. This "donor-acceptor" pattern is a classic hinge-binding motif. The hydrazine group at the C4 position provides a convenient vector pointing out of the ATP pocket, allowing for the attachment of various substituents (R-groups) that can target other regions of the kinase for improved potency and selectivity. By reacting the hydrazine with various aldehydes or other electrophiles, a large and diverse chemical library can be rapidly synthesized for screening.

Conclusion

This compound is a high-value chemical intermediate whose properties are ideally suited for modern drug discovery. Its synthesis, while requiring careful handling, is straightforward from common starting materials. Its defining feature is the combination of a proven kinase hinge-binding motif with a reactive hydrazine handle, enabling extensive chemical exploration. For research teams focused on oncology, immunology, and other fields where kinase modulation is a key therapeutic strategy, this compound represents a powerful and versatile tool for the development of novel targeted agents.

References

- 1. 106689-41-2|this compound|BLD Pharm [bldpharm.com]

- 2. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. heteroletters.org [heteroletters.org]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. portal.tpu.ru [portal.tpu.ru]

- 11. chemscene.com [chemscene.com]

- 12. echemi.com [echemi.com]

- 13. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]

- 14. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]

- 15. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

4-Hydrazinylpyridin-2(1H)-one molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Hydrazinylpyridin-2(1H)-one

Introduction

The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of pharmacologically active compounds.[1][2] These heterocycles exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] Their value stems from a unique combination of features: the pyridinone ring can engage in multiple hydrogen bonding interactions as both a donor and an acceptor, its physicochemical properties can be finely tuned through substitution, and it serves as a versatile template for designing kinase hinge-binding motifs and other biomolecular mimetics.[2][3]

Within this important class, this compound represents a particularly intriguing derivative. The introduction of a hydrazinyl moiety at the C4-position adds significant chemical functionality, creating a potent nucleophile and a versatile synthetic handle for further elaboration. Understanding the nuanced interplay between the pyridinone core and the hydrazinyl substituent is critical for harnessing its full potential in drug design. The molecule's conformational preferences, tautomeric equilibria, and intermolecular interactions dictate its three-dimensional shape and pharmacophoric presentation to biological targets.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of the molecular structure and conformational landscape of this compound. We will move from its fundamental properties to advanced computational and experimental characterization techniques, offering not just data, but the strategic reasoning behind the scientific methodologies employed.

Section 1: Fundamental Molecular Properties

A thorough understanding of a molecule begins with its fundamental identity and characteristics. This section consolidates the core data for this compound.

Chemical Identity

Precise identification is the first step in any rigorous scientific investigation. The key identifiers for the title compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 106689-41-2 | [4][5] |

| Molecular Formula | C₅H₇N₃O | [4][5] |

| Molecular Weight | 125.13 g/mol | [4][5] |

| SMILES | O=C1C=C(NN)C=CN1 | [4] |

Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and reliable approach for introducing a hydrazine group to a heterocyclic core is through nucleophilic aromatic substitution of a suitable leaving group. A representative protocol is detailed below.

Causality: This protocol leverages the high reactivity of 4-chloropyridin-2(1H)-one with hydrazine hydrate. The electron-withdrawing nature of the ring nitrogen and the carbonyl group activates the C4-position towards nucleophilic attack, making the displacement of the chloride ion favorable. Ethanol is chosen as a solvent for its ability to dissolve the reactants and for its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-pyridone (1.0 eq) in absolute ethanol (20 mL/g of pyridone).

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) dropwise at room temperature. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated in situ.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

-

Workup: After completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo until precipitation occurs.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove residual impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

-

Characterization: Confirm the structure of the resulting white to off-white solid using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Tautomerism and Isomerism

This compound is subject to several tautomeric equilibria that are fundamental to its structure and reactivity. The dominant form in a given environment (gas phase, solution, solid state) dictates its interaction profile.

The Pyridone <=> Hydroxypyridine Equilibrium

The most prominent tautomerism is the amide-iminol equilibrium between the 2-pyridone form and the 2-hydroxypyridine aromatic form. For most substituted 2-pyridones, the pyridone tautomer is overwhelmingly favored due to the greater stability of the amide bond compared to the iminol and the potential for stabilizing intermolecular hydrogen-bonded dimers in the solid state.[6]

Hydrazine Tautomerism: Amino <=> Imino Forms

The exocyclic hydrazinyl group can also exhibit tautomerism. While the hydrazone (imino) form is conceivable, studies on analogous systems like 2-hydrazinopyrimidin-4(3H)-ones have shown that the hydrazinyl (amino) form is typically the predominant species in solution.[7][8] This is the form represented by the standard IUPAC name.

The interplay of these forms results in several possible tautomers, with the this compound form being the most stable and commonly depicted structure.

Caption: Tautomeric equilibria of this compound.

Section 3: Conformational Analysis

Beyond tautomerism, the conformation of the flexible hydrazinyl group is a key determinant of the molecule's overall shape. The rotation around the C4—N(hydrazine) bond defines the orientation of the terminal -NH₂ group relative to the pyridinone ring. Both computational and experimental methods are essential to fully characterize this landscape.

Theoretical Approach: Density Functional Theory (DFT)

Causality: DFT provides a robust framework for modeling electronic structure and predicting molecular geometries and relative energies with high accuracy for organic molecules. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational cost and accuracy for systems involving heteroatoms and hydrogen bonding. The inclusion of a solvent model (like PCM) is crucial, as it simulates the dielectric environment of a solution, providing more realistic energy calculations than gas-phase models alone.

-

Structure Preparation: Build the this compound structure in its dominant tautomeric form using molecular modeling software (e.g., GaussView, Avogadro).

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angle defined by C3-C4-N(hydrazine)-N(terminal) in 10° increments. This initial scan identifies the energy minima (stable conformers) and maxima (rotational barriers). Use a modest level of theory (e.g., B3LYP/6-31G(d)) for this step to manage computational cost.

-

Conformer Optimization: Extract the geometries corresponding to the energy minima from the PES scan. Perform a full geometry optimization on each unique conformer using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) and an implicit solvent model (e.g., PCM, solvent=DMSO or water).

-

Frequency Calculation: Conduct a frequency calculation for each optimized structure at the same level of theory. This step serves two purposes: (a) to confirm that the structure is a true minimum (no imaginary frequencies), and (b) to obtain zero-point vibrational energies (ZPVE) and thermal corrections for accurate relative energy calculations.

-

Data Analysis: Tabulate the key dihedral angles, relative electronic energies (ΔE), and relative Gibbs free energies (ΔG) for all stable conformers. The conformer with the lowest Gibbs free energy is predicted to be the most populated.

Caption: Workflow for computational conformational analysis using DFT.

| Conformer | C3-C4-N-N Dihedral Angle (°) | Relative Energy (ΔG, kcal/mol) |

| A | ~0° | 0.00 |

| B | ~180° | ~1.5 |

Note: This data is illustrative, based on typical rotational barriers for similar C(sp²)-N bonds.

Experimental Validation: X-ray Crystallography and NMR

Causality: While DFT provides excellent predictions, experimental validation is the gold standard. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, angles, and intermolecular packing.[9] However, crystal packing forces can trap a single, potentially non-representative, conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, provides through-space information about the solution-state structure, which is often more relevant to biological activity.

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol/water).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model with atomic coordinates, bond lengths, bond angles, and torsion angles.

Section 4: Intermolecular Interactions

The hydrazinyl and pyridone moieties are rich in hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, ring N). These groups are expected to dominate the intermolecular interactions, influencing crystal packing, solubility, and binding to target proteins.

-

Hydrogen Bonding: The N-H protons of the pyridone ring and the hydrazinyl group are strong H-bond donors. The carbonyl oxygen is a strong H-bond acceptor, and the ring nitrogen can also act as an acceptor.

-

π-π Stacking: The electron-deficient nature of the pyridinone ring allows for potential π-π stacking interactions with other aromatic systems.

Caption: Key intermolecular hydrogen bonding interactions.

Section 5: Relevance in Drug Development

The structural and conformational features of this compound directly impact its utility in drug discovery.

Structure-Activity Relationship (SAR)

The conformation of the hydrazinyl group is critical for SAR. Its orientation determines whether the terminal amine can form a key hydrogen bond with a target protein, act as a nucleophile, or serve as an attachment point for further chemical modification without causing steric clashes. For example, in kinase inhibitors, the pyridinone core often acts as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. The substituent at the C4-position then projects into a solvent-exposed region where it can be modified to enhance potency and selectivity.[1]

A Privileged Core for Diverse Targets

Pyridinone derivatives have demonstrated high potency against a range of targets, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and Met kinase.[1] The ability to modify the scaffold at multiple positions allows for the optimization of properties against different biological targets.[1] The hydrazinyl group in this compound serves as a versatile building block, enabling the synthesis of hydrazones, pyrazoles, and other heterocycles, dramatically expanding the chemical space accessible from this core structure.

Conclusion

This compound is a molecule of significant interest, built upon the medicinally vital pyridinone scaffold. Its structure is defined by a strong preference for the pyridone tautomer and a flexible hydrazinyl group whose conformation is governed by a low rotational energy barrier. This conformational flexibility, coupled with a rich capacity for hydrogen bonding and synthetic derivatization, makes it a highly valuable building block for drug discovery. A multi-faceted approach, combining high-level computational analysis with definitive experimental techniques like X-ray crystallography and NMR, is essential for fully elucidating its structural landscape and rationally designing the next generation of pyridinone-based therapeutics.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Synthesis and characterization of 4-Hydrazinylpyridin-2(1H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydrazinylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and safe handling of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyridinone core is a privileged structure in drug discovery, exhibiting a wide range of biological activities, while the hydrazine moiety serves as a versatile functional handle for constructing more complex molecular architectures.[1][2] This document offers field-proven insights, detailing not only the experimental protocols but also the underlying chemical principles and safety imperatives. It is designed to equip researchers with the necessary knowledge to confidently synthesize and characterize this valuable building block for applications in drug development and beyond.

Critical Safety Protocols: Managing the Risks of Hydrazine Derivatives

The use of hydrazine and its derivatives necessitates a rigorous and proactive approach to safety due to their inherent hazards, including high toxicity, reactivity, and potential carcinogenicity.[3][4][5] Adherence to strict safety protocols is not merely a recommendation but a prerequisite for conducting any experimental work.

1.1. Hazard Assessment

-

Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and dermal absorption.[3][5] It is a potent irritant to the skin and eyes and is classified as a suspected human carcinogen.[5][6] The odor threshold for hydrazine is significantly higher than the permissible exposure limit, meaning that if you can smell it, you are already overexposed.[4]

-

Reactivity and Flammability: Hydrazine is a high-energy compound that can undergo thermal runaway, potentially leading to autoignition.[3] It reacts vigorously, and sometimes explosively, with oxidizing agents.[7]

-

Environmental Hazard: Hydrazine derivatives are very toxic to aquatic life with long-lasting effects.[5][6]

1.2. Engineering Controls and Personal Protective Equipment (PPE)

All manipulations involving hydrazine hydrate or its derivatives must be performed within a certified chemical fume hood to prevent inhalation exposure.[5][7] A robust PPE ensemble is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).[7]

-

Body Protection: A chemical-resistant apron over a lab coat to protect against splashes.[7]

1.3. Spill and Waste Management

-

Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with a non-combustible material like sand or vermiculite. Do not use combustible materials such as sawdust.[5]

-

Waste Disposal: All hydrazine-contaminated waste must be treated as hazardous.[5] Keep hydrazine waste streams separate and clearly labeled, particularly avoiding mixing with oxidizing agents.[7]

Synthesis Pathway: From Precursor to Final Compound

The synthesis of this compound is most effectively achieved through a two-step process involving the initial synthesis of a 4-chloro-substituted pyridinone precursor, followed by a nucleophilic aromatic substitution with hydrazine hydrate. This strategy is analogous to methods used for preparing similar heterocyclic hydrazines.[8][9]

Diagram: Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

2.1. Step 1: Synthesis of 4-Chloro-pyridin-2(1H)-one (Precursor)

The conversion of the hydroxyl group at the C4 position to a chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is an effective reagent for this transformation, converting the pyridinone into a more reactive intermediate susceptible to nucleophilic attack.

2.2. Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The highly nucleophilic hydrazine molecule displaces the chloride ion from the pyridinone ring. The reaction is typically driven to completion by heating under reflux.[10]

Diagram: Reaction Mechanism

Caption: Mechanism of nucleophilic aromatic substitution.

2.3. Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel with appropriate risk assessments.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| 4-Chloro-pyridin-2(1H)-one | 129.54 | 1.30 g | 10.0 mmol | 1.0 |

| Hydrazine Hydrate (~64%) | 50.06 | 2.35 mL | 50.0 mmol | 5.0 |

| Ethanol | - | 50 mL | - | - |

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: In a chemical fume hood, add 4-Chloro-pyridin-2(1H)-one (1.30 g, 10.0 mmol) and ethanol (50 mL) to the flask.

-

Hydrazine Addition: While stirring, carefully add hydrazine hydrate (2.35 mL, 50.0 mmol) to the suspension. The use of a significant excess of hydrazine helps to drive the reaction to completion and minimize side reactions.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]

-

Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove any unreacted hydrazine hydrate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the final product as a crystalline solid.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized this compound is accomplished using a suite of standard analytical techniques. The expected data, extrapolated from analogous structures, are summarized below.[8][12][13]

Table: Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ ~10.5-11.5 (br s, 1H, Pyridinone-NH), δ ~7.0-7.5 (m, 2H, Aromatic-CH), δ ~6.0-6.5 (m, 1H, Aromatic-CH), δ ~4.0-4.5 (br s, 2H, -NH₂), δ ~3.5-4.0 (br s, 1H, -NH-) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~150 (C-NHNH₂), δ ~140 (Ar-CH), δ ~110 (Ar-CH), δ ~100 (Ar-CH) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1650-1680 (C=O stretching, amide), 1600-1550 (C=C stretching, aromatic) |

| Mass Spec. (ESI+) | Expected m/z: 126.06 for [M+H]⁺ (Calculated for C₅H₈N₃O⁺) |

| Elemental Analysis | Calculated for C₅H₇N₃O: C, 47.99%; H, 5.64%; N, 33.58%. Found values should be within ±0.4%. |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridinone ring protons, the amide proton, and the protons of the hydrazine group. The broadness of the NH signals is due to quadrupole broadening and potential hydrogen exchange.[13][14]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, with the carbonyl carbon appearing characteristically downfield.[8]

-

FT-IR Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The characteristic stretches for N-H bonds (both in the hydrazine and the pyridinone ring) and the strong carbonyl (C=O) absorption are key diagnostic peaks.[8][13][15]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound by identifying the protonated molecular ion [M+H]⁺.[8][16]

Reactivity and Application Potential

The synthetic utility of this compound stems from the reactivity of its hydrazine group. This moiety can readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives.[10][14] This reaction provides a straightforward method for linking the pyridinone scaffold to other molecular fragments, a common strategy in drug discovery.

Diagram: Hydrazone Formation

Caption: Reaction of this compound to form a hydrazone.

The resulting hydrazide-hydrazone derivatives are a class of compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][14] Therefore, this compound serves as a valuable starting material for generating libraries of novel compounds for biological screening.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound, grounded in established chemical principles. By providing comprehensive protocols for synthesis, characterization, and, most importantly, safe handling, this document aims to empower researchers in their scientific endeavors. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the exploration of new chemical entities for pharmaceutical and materials science applications.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydrazinylpyridin-2(1H)-one: A Technical Guide to its Putative Mechanism of Action in Biological Systems

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the hypothesized mechanism of action of 4-Hydrazinylpyridin-2(1H)-one. In the absence of direct comprehensive studies on this specific molecule, this guide synthesizes information from structurally related compounds to propose a scientifically grounded, putative mechanism. This approach is intended to provide a strong foundation for future research and drug development efforts.

Introduction: Unveiling the Potential of a Hybrid Scaffold

This compound is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a hydrazinyl group at the 4-position. This unique combination of a pyridinone ring, a known pharmacophore in various bioactive molecules, and a reactive hydrazinyl moiety suggests a complex and potentially potent biological activity profile. Pyridinone derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Notably, certain substituted pyridines and aminopyridines have emerged as inhibitors of nitric oxide synthases (NOS), particularly the neuronal isoform (nNOS).[1]

The hydrazinyl group is also a key feature in several pharmaceuticals and is known to undergo metabolic activation to reactive intermediates that can exert both therapeutic and toxic effects.[2][3] This guide will focus on the leading hypothesis for the mechanism of action of this compound: the selective inhibition of neuronal nitric oxide synthase (nNOS).

A Putative Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurodegenerative disorders. Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal. Several aminopyridine-based compounds have been shown to be potent and selective nNOS inhibitors.[1][4][5] The proposed mechanism for this compound as an nNOS inhibitor is predicated on its structural similarity to these known inhibitors.

The core hypothesis is that the pyridinone scaffold of this compound mimics the guanidinium group of L-arginine, the natural substrate for NOS. This allows the molecule to bind to the active site of the enzyme. The hydrazinyl group at the 4-position is positioned to form key interactions within the active site, potentially contributing to both potency and selectivity.

The nNOS Catalytic Cycle and Points of Inhibition

Neuronal NOS, like other NOS isoforms, is a homodimeric enzyme that catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). The enzyme contains a heme prosthetic group in its oxygenase domain, which is central to the catalytic activity.

Inhibitors can interfere with this process in several ways:

-

Competitive Inhibition: By binding to the L-arginine binding site.

-

Heme Interaction: By coordinating with the heme iron.

-

Cofactor Site Interaction: By interfering with the binding of essential cofactors like BH4.

For this compound, a competitive inhibition model is the most plausible starting point for investigation.

Hypothesized Signaling Pathway: nNOS Inhibition

References

- 1. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbon radicals in the metabolism of alkyl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydrazinylpyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazinylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While the specific historical discovery of this molecule is not extensively documented in readily available literature, this guide situates its emergence within the broader context of pyridinone chemistry. We delve into the plausible synthetic pathways, physicochemical properties, and the established biological significance of the pyridinone and hydrazine scaffolds, offering a framework for understanding the potential applications of this compound in drug discovery and development. This document serves as a foundational resource for researchers exploring the therapeutic utility of novel pyridinone derivatives.

Introduction: The Pyridinone Scaffold in Medicinal Chemistry

The pyridinone ring system is a privileged scaffold in drug discovery, recognized for its ability to engage in a variety of biological interactions.[1] Pyridinones are six-membered heterocyclic structures containing a nitrogen atom and a carbonyl group. Depending on the relative positions of these functionalities, they exist as 2-pyridinones or 4-pyridinones. These structures are valued for their capacity to act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.[1]

The versatility of the pyridinone core allows for extensive chemical modification at various positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the incorporation of the pyridinone motif into a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The historical development of pyridinone chemistry, dating back to the 19th century with the isolation of ricinine, has paved the way for the synthesis of a vast library of derivatives with significant therapeutic potential.

This guide focuses on a specific derivative, this compound, which integrates the pyridinone scaffold with a reactive hydrazine moiety. The introduction of the hydrazinyl group opens up further avenues for chemical elaboration and potential biological activity, making it a compound of interest for the development of novel therapeutics.

Historical Context and Plausible Discovery

While a definitive seminal publication detailing the first synthesis of this compound (CAS No. 106689-41-2) is not readily apparent in a survey of scientific literature, its discovery can be understood within the historical progression of synthetic organic chemistry and the exploration of heterocyclic compounds. The synthesis of hydrazino-substituted aromatic and heteroaromatic compounds has been a subject of interest for over a century due to their utility as versatile synthetic intermediates and their inherent biological activities.

The most probable route to the first synthesis of this compound would have emerged from established methods for the preparation of hydrazinopyridines. A common and historically significant method involves the nucleophilic aromatic substitution of a halo-substituted pyridine with hydrazine hydrate.[2][3] Given that 4-chloro-2-pyridone is a readily accessible starting material, its reaction with hydrazine would be a logical and straightforward approach to obtaining the target molecule.

Another plausible, albeit more indirect, historical route could involve the diazotization of 4-amino-2-pyridone, followed by reduction of the resulting diazonium salt.[4][5] This classical method for converting aromatic amines to hydrazines has been widely employed in organic synthesis.

The drive to synthesize compounds like this compound would have been fueled by the growing recognition of the pharmacological importance of both the pyridinone and hydrazine/hydrazone functionalities in the mid to late 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 106689-41-2 | [6] |

| Molecular Formula | C₅H₇N₃O | [6] |

| Molecular Weight | 125.13 g/mol | [6] |

| Appearance | Solid (predicted) | - |

| SMILES | C1=CNC(=O)C=C1NN | - |

| InChI | InChI=1S/C5H7N3O/c6-8-5-2-1-4(9)7-3-5/h1,3H,6H2,(H,7,8,9) | - |

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies. The most direct and commonly employed method is the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of the pyridin-2-one ring with hydrazine.

Nucleophilic Aromatic Substitution

This is the most probable and efficient route for the synthesis of this compound. The reaction proceeds via an addition-elimination mechanism, where the hydrazine attacks the electron-deficient pyridine ring, leading to the displacement of a halide.

Starting Material: 4-Chloro-2(1H)-pyridone or 4-Bromo-2(1H)-pyridone. Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

Figure 1: General workflow for the synthesis via nucleophilic aromatic substitution.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2(1H)-pyridone (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or water.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution. The use of excess hydrazine helps to drive the reaction to completion and minimize the formation of side products.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford pure this compound.

Causality Behind Experimental Choices:

-

Excess Hydrazine: Using an excess of hydrazine hydrate ensures that the concentration of the nucleophile remains high throughout the reaction, favoring the forward reaction and suppressing potential side reactions, such as dimerization of the starting material.

-

Choice of Solvent: The solvent should be able to dissolve the starting material and be compatible with the reaction conditions. Alcohols like ethanol and butanol are often good choices due to their polarity and relatively high boiling points, which allow for refluxing at a temperature sufficient to drive the reaction.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Diazotization and Reduction of 4-Amino-2(1H)-pyridone

An alternative, though more complex, synthetic route involves the conversion of a primary amino group to a hydrazine.

Figure 2: Two-step synthesis via diazotization and reduction.

Experimental Protocol:

Step 1: Diazotization

-

Preparation of Amine Salt: Suspend 4-amino-2(1H)-pyridone (1.0 eq) in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) to the suspension while maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Reduction

-

Preparation of Reducing Agent: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Reduction: Slowly add the cold diazonium salt solution to the tin(II) chloride solution while maintaining a low temperature.

-

Work-up: After the addition is complete, allow the reaction to stir for a specified time. Then, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for their successful formation and subsequent reaction.

-

Strong Acid: A strong acid, such as hydrochloric acid, is necessary to generate nitrous acid in situ from sodium nitrite and to protonate the amino group of the starting material.

-

Reducing Agent: Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines.

Potential Applications in Drug Discovery

The chemical structure of this compound suggests several potential applications in drug discovery, primarily stemming from the combined properties of the pyridinone ring and the reactive hydrazine group.

As a Scaffold for Hydrazone Synthesis

The primary utility of this compound in medicinal chemistry is as a building block for the synthesis of a diverse library of hydrazone derivatives. Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[7]

The hydrazine moiety of this compound can readily react with various aldehydes and ketones to form the corresponding hydrazones. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aldehyde or ketone.

References

- 1. Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity | Scilit [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Hydrazinylpyridin-2(1H)-one Derivatives

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridin-2(1H)-one core, particularly when functionalized with a hydrazinyl moiety at the 4-position, represents a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide array of biological targets with high affinity, thereby offering a fertile ground for the development of novel therapeutics. The inherent chemical properties of the 4-Hydrazinylpyridin-2(1H)-one structure—a combination of hydrogen bond donors and acceptors, aromaticity, and the reactive hydrazinyl group—make it an exemplary candidate for generating diverse chemical libraries with broad pharmacological applications.[1][2]

This technical guide provides an in-depth exploration of the potential therapeutic targets for derivatives of this compelling scaffold. As a Senior Application Scientist, my objective is not merely to list these targets but to provide a causal narrative, grounded in experimental evidence, that illuminates why these targets are relevant and how their modulation by these derivatives can be validated. We will delve into the mechanistic underpinnings of their action in key therapeutic areas, primarily oncology and inflammation, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. Every claim is substantiated by authoritative sources to ensure the highest degree of scientific integrity.

Part 1: The Oncological Armamentarium - Targeting Kinases and Immune Checkpoints

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The this compound scaffold is exceptionally well-suited to interact with the ATP-binding pockets of various kinases, making it a promising foundation for the development of targeted cancer therapies.[3] Furthermore, recent discoveries have highlighted the potential of pyridinone derivatives in modulating the tumor microenvironment through immune checkpoint blockade.[4][5]

Bruton's Tyrosine Kinase (BTK): A Key Node in B-Cell Malignancies

Mechanistic Rationale: Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell receptor (BCR) signaling.[2] Its deregulation is a critical factor in the pathophysiology of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] Inhibition of BTK blocks downstream signaling pathways essential for B-cell proliferation, survival, and migration, making it a highly validated therapeutic target.

Evidence from Pyridinone and Pyrrolopyrimidine Scaffolds: While direct studies on this compound derivatives as BTK inhibitors are emerging, structurally related scaffolds have demonstrated significant promise. For instance, a series of reversible BTK inhibitors based on a pyrrolo[2,3-d]pyrimidine core, which shares structural similarities with the pyridinone ring system, have shown potent enzymatic and cellular inhibition.[1] The design of these inhibitors was guided by the binding mode of preclinical drugs, highlighting the importance of a scaffold that can correctly position key pharmacophoric groups.[1] One of the most promising compounds from this series displayed superior activity in both enzymatic and cellular assays compared to the reference compound RN486.[1]

Quantitative Data on Related BTK Inhibitors:

| Compound ID | Scaffold | BTK IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |

| 4x | Pyrrolo[2,3-d]pyrimidine | 4.8 | 17 | [1] |

| 10j | N,9-diphenyl-9H-purine | 0.4 | 7750 (Ramos cells) | [2] |

| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 0.3 | - | [2] |

Experimental Protocol: In Vitro BTK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol outlines a common method for determining the in vitro potency of a compound against BTK.

-

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the BTK enzyme. The detection is based on the binding of a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate to the phosphorylated substrate, resulting in a FRET signal.

-

Materials:

-

Recombinant human BTK enzyme.

-

Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2).

-

ATP.

-

HTRF® Detection Reagents (Europium-cryptate labeled antibody, Streptavidin-XL665).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

-

In a 384-well low-volume white plate, add 2 µL of the diluted test compound or DMSO (control).

-

Add 4 µL of a solution containing the BTK enzyme and the biotinylated peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagents diluted in detection buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the ratio of the emission signals (665 nm / 620 nm) and normalize the data relative to the high (no inhibitor) and low (no enzyme) controls.

-

Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizing the BTK Signaling Pathway:

Caption: BTK signaling cascade in B-cells and the point of inhibition.

Focal Adhesion Kinase (FAK): Disrupting Cell Migration and Metastasis

Mechanistic Rationale: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that localizes to focal adhesions and plays a pivotal role in integrin-mediated signal transduction. Overexpression and hyperactivity of FAK are frequently observed in various solid tumors and are strongly correlated with increased cell migration, invasion, and metastasis.[6] FAK inhibitors can disrupt these processes, making it an attractive target for combating advanced and metastatic cancers.

Evidence from Hydrazone and Pyrimidine Scaffolds: The hydrazone moiety has been successfully incorporated into 2,4-diarylaminopyrimidine scaffolds to create potent FAK inhibitors.[7] In one study, a novel series of such derivatives exhibited excellent cytotoxic activity against FAK-overexpressing thyroid cancer cells. The lead compound, 14f , demonstrated a potent FAK inhibitory IC₅₀ of 35 nM and an exceptional anti-proliferative effect against TPC-1 cells with an IC₅₀ of 0.113 µM.[7] Mechanistic studies confirmed that this compound inhibited the phosphorylation of FAK at multiple tyrosine residues (Tyr397, Tyr576/577, and Tyr925), thereby blocking its downstream signaling.[7]

Quantitative Data on FAK Inhibitors:

| Compound ID | Scaffold | FAK IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 14f | 2,4-diarylaminopyrimidine hydrazone | 35 | TPC-1 | 0.113 | [7] |

| TAE-226 | 2,4-diaminopyrimidine | 7 | U-87MG | - | [8] |

| 6a | 5-pyridinyl-1,2,4-triazole | 12.59 | A-498 | - |

Experimental Protocol: FAK Kinase Activity Assay (ELISA)

This protocol describes a common ELISA-based method for measuring FAK kinase activity.

-

Principle: A plate is coated with a substrate for FAK (e.g., poly(Glu, Tyr) 4:1). The FAK enzyme phosphorylates the substrate in the presence of ATP. The extent of phosphorylation is quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and a colorimetric HRP substrate.

-

Materials:

-

Recombinant human FAK enzyme.

-

ELISA plate pre-coated with poly(Glu, Tyr) 4:1.

-

ATP.

-

HRP-conjugated anti-phosphotyrosine antibody.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2N H₂SO₄).

-

Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).

-

Test compounds.

-

-

Procedure:

-

Add diluted test compounds to the wells of the coated plate.

-

Add the FAK enzyme to each well (except for the negative control).

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 45-60 minutes.

-

Wash the plate several times with a wash buffer (e.g., PBS-T).

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature for 60 minutes.

-

Wash the plate again.

-

Add the TMB substrate and incubate in the dark for 15-30 minutes until a blue color develops.

-

Add the stop solution to quench the reaction, turning the color to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) and determine the IC₅₀ value by non-linear regression analysis.

Adenosine A2A Receptor (A2AR): An Immune Checkpoint in the Tumor Microenvironment

Mechanistic Rationale: The adenosine A2A receptor (A2AR) is a G-protein coupled receptor that has emerged as a critical immune checkpoint.[4][5] In the tumor microenvironment, high levels of extracellular adenosine, produced by stressed or dying cancer cells, activate A2AR on immune cells, particularly T cells. This activation leads to an immunosuppressive state, allowing tumors to evade immune destruction. Antagonists of A2AR can block this immunosuppressive signal, thereby restoring T-cell function and enhancing anti-tumor immunity.[4]

Evidence from Pyridinone Derivatives: A series of pyridinone derivatives have been identified as potent and selective A2AR antagonists.[4][5] Through structure-activity relationship (SAR) studies, a lead compound, 38 , was developed with a potent A2AR antagonistic activity (IC₅₀ = 29.0 nM) and excellent oral bioavailability.[4][5] In vitro studies demonstrated that compound 38 effectively enhanced the activation and killing ability of T cells by down-regulating immunosuppressive molecules like LAG-3 and TIM-3, and up-regulating effector molecules such as Granzyme B (GZMB) and Interferon-gamma (IFNG).[4][5]

Quantitative Data on Pyridinone-based A2AR Antagonists:

| Compound ID | Scaffold | A2AR IC₅₀ (nM) | In Vivo Antitumor Activity (TGI %) | Reference |

| 38 | Pyridinone | 29.0 | 56.0% (MC38 tumor model) | [4][5] |

| 1a | Pyridone-substituted triazolopyrimidine | 5.72 (antagonistic effect) | - |

Visualizing the A2AR-Mediated Immune Suppression Pathway:

Caption: A2AR signaling pathway leading to T-cell suppression.

Part 2: Quelling the Fire - Targeting Inflammatory Pathways

Chronic inflammation is a driving force behind numerous diseases, from autoimmune disorders to neurodegeneration and cancer. The hydrazone moiety, a key feature of the this compound scaffold, is known to be a pharmacophore for cyclooxygenase (COX) inhibition, a cornerstone of anti-inflammatory therapy.[2]

Cyclooxygenase-2 (COX-2): A Selective Target for Safer Anti-inflammatory Drugs

Mechanistic Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible at sites of inflammation. The gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-1. Therefore, developing selective COX-2 inhibitors is a major goal in medicinal chemistry to create safer and better-tolerated anti-inflammatory agents.

Evidence from Hydrazone Derivatives: Novel N-acyl hydrazone derivatives have been synthesized and evaluated as selective COX-2 inhibitors. The hydrazone structure serves as the core, while the addition of specific moieties, such as a methyl sulfonyl group, is designed to increase affinity for a polar side pocket present in the COX-2 enzyme but not in COX-1, thereby conferring selectivity. Compound 3j from one such study showed significant and selective COX-2 inhibition with an IC₅₀ value of 0.143 µM. Molecular docking studies confirmed that these derivatives bind favorably within the COX-2 active site.

Quantitative Data on Hydrazone-based COX-2 Inhibitors:

| Compound ID | Scaffold | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3j | N-acyl hydrazone | 0.143 | >100 | >699 | |

| 34 | Thiazolyl-hydrazine | 0.140 | >100 | >714 | |

| Celecoxib | Pyrazole | 0.132 | >100 | >757 |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol details a common method for assessing the inhibitory activity and selectivity of compounds against COX isoforms.

-

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme converts a fluorogenic substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the COX activity.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Amplex Red reagent.

-

Horseradish peroxidase (HRP).

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test compounds.

-

-

Procedure:

-

In a 96-well black plate, add the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Add the Amplex Red/HRP working solution.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately begin measuring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 10-15 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the fluorescence versus time plot).

-

Calculate the percent inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition against the log of compound concentration and fitting to a dose-response curve.

-

Calculate the Selectivity Index (SI) as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

-

Visualizing a General Experimental Workflow:

Caption: A generalized workflow for identifying and validating therapeutic hits.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a class of molecules with immense therapeutic potential, primarily in the fields of oncology and inflammation. Their ability to be tailored to interact with a variety of high-value targets, including protein kinases like BTK and FAK, immune checkpoints such as the A2A receptor, and key inflammatory enzymes like COX-2, underscores their versatility.

The evidence presented in this guide, drawn from studies on structurally related pyridinone and hydrazone compounds, provides a robust foundation for initiating drug discovery programs centered on this specific scaffold. The provided experimental protocols offer a validated framework for the in vitro characterization of novel derivatives.

Future research should focus on the synthesis and screening of focused libraries of this compound derivatives against the targets outlined herein. A systematic exploration of structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive disease continues to evolve, the adaptability of this privileged scaffold ensures that it will remain a valuable tool in the quest for novel and effective medicines.

References

- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | MDPI [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 7. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of pyridinium‐hydrazone derivatives as potential antitumoral agents | Semantic Scholar [semanticscholar.org]

Whitepaper: A Technical Guide to In Silico Modeling and Molecular Docking of 4-Hydrazinylpyridin-2(1H)-one

Abstract This technical guide provides a comprehensive, in-depth workflow for the in silico analysis of 4-Hydrazinylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The document is structured to guide researchers, scientists, and drug development professionals through the entire computational pipeline, from initial ligand preparation to the critical analysis of molecular docking results. Emphasizing the rationale behind each methodological choice, this paper serves not merely as a protocol but as a field-guide to executing a scientifically rigorous computational study. We will explore foundational concepts of the pyridinone scaffold, detail step-by-step procedures for ligand and protein target preparation, outline a robust docking protocol, and provide a framework for interpreting the resulting data to generate meaningful, actionable insights for drug discovery projects.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. In response, the pharmaceutical industry has increasingly embraced computer-aided drug design (CADD) to de-risk, accelerate, and refine the discovery process.[1][2] In silico techniques, such as molecular docking, allow scientists to rapidly screen vast virtual libraries of compounds and predict their binding affinity and orientation at the active site of a biological target.[3][4][5] This predictive power helps prioritize which molecules to synthesize and test in the lab, saving significant time and resources.[2]

This guide focuses on a specific molecule: this compound. Its structure, featuring a pyridinone ring and a hydrazinyl group, suggests potential biological activity, as these moieties are present in numerous pharmacologically active agents.[6][7][8] The objective of this document is to provide an authoritative, step-by-step methodology for conducting a thorough molecular modeling and docking study of this compound, grounded in the principles of scientific integrity and experimental causality.

Foundational Concepts: The Pharmacological Significance of the Pyridinone and Hydrazone Scaffolds

The decision to investigate this compound is rooted in the established pharmacological importance of its core chemical motifs.

-

The Pyridinone Ring: This scaffold is a privileged structure in medicinal chemistry.[6] Its ability to provide multiple hydrogen bond donors and acceptors within a compact, semi-rigid framework makes it an excellent candidate for interacting with protein targets.[6] Pyridinone derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][9] For instance, certain pyridinone derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR), both crucial targets in oncology.[9][10]

-

The Hydrazinyl/Hydrazone Moiety: The hydrazone functional group (-C=N-NH-) and its hydrazine precursor are also of significant interest. They are key components in compounds with demonstrated antimicrobial, anticonvulsant, and antituberculosis activities.[7][8] The isoniazid hydrazones, for example, are a well-known class of antitubercular agents.[7]

The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for computational investigation against various disease targets.

The In Silico Workflow: A Methodological Overview

A successful molecular docking study follows a structured, multi-stage process. Each stage is critical for the validity and reliability of the final results. The workflow described herein ensures that each step builds logically upon the last, forming a self-validating system.

Ligand Preparation: Characterizing this compound

The accuracy of a docking simulation is fundamentally dependent on a correctly prepared ligand structure. This protocol ensures the ligand is in a realistic, low-energy 3D conformation with the correct physicochemical properties.

Ligand Properties Summary

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [11][12] |

| Molecular Weight | 125.13 g/mol | [11] |

| SMILES | O=C1C=C(NN)C=CN1 | [11] |

| H-Bond Acceptors | 3 | [11] |

| H-Bond Donors | 3 | [11] |

| Rotatable Bonds | 1 | [11] |

Step-by-Step Protocol

-

Obtain 2D Structure: The 2D structure can be drawn using software like ChemDraw or obtained from a chemical database such as PubChem or ChemScene using its CAS number: 106689-41-2.[11][13]

-

Convert to 3D and Add Hydrogens: Use a program like Open Babel or the functionalities within a molecular modeling suite (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into a 3D structure. It is critical to add hydrogens to satisfy valence and to correctly model potential hydrogen bonds.

-

Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy, stable conformation. Subject the structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process adjusts bond lengths and angles to find a more realistic, lower-energy state.[14]

-

Charge Assignment: Assign partial charges to each atom. This is crucial for calculating electrostatic interactions during docking. Methods like Gasteiger charges are commonly used in programs like AutoDock Tools.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. For this compound, the C-N bond of the hydrazinyl group is the primary rotatable bond. Allowing this flexibility is key for the ligand to adapt its conformation to the protein's binding pocket.

-

Save in Docking-Ready Format: Save the final, prepared structure in a format required by the docking software, such as PDBQT for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.

Target Selection and Preparation

The choice of a protein target is hypothesis-driven, based on the known pharmacology of related compounds. The preparation of this target is as critical as the ligand preparation.

Rationale for Target Selection

Given that pyridinone derivatives have shown efficacy as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), a relevant target for this study is CDK-6 (Cyclin-Dependent Kinase 6) .[10] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. We will use the crystal structure of CDK-6 in complex with an inhibitor, for example, PDB ID: 5L2T . This provides a well-defined active site for our docking study.

Protein Preparation Protocol

The goal of protein preparation is to clean the raw PDB file and prepare it for docking by adding necessary information and removing confounding elements.[14][15][16]

Step-by-Step Protocol

-

Download PDB File: Obtain the crystal structure of CDK-6 (PDB ID: 5L2T) from the RCSB Protein Data Bank.

-